Cas no 173850-71-0 ((1,2-oxazol-4-yl)methanamine hydrochloride)

(1,2-oxazol-4-yl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Isoxazol-4-ylmethanamine hydrochloride
- C-Isoxazol-4-yl-methylamine hydrochloride
- 1,2-oxazol-4-ylmethanamine,hydrochloride
- 1-isoxazol-4-ylmethanamine hydrochloride
- ISOXAZOL-4-YLMETHYLAMINE HCL
- ISOXAZOL-4-YLMETHANAMINE HCL
- Isoxazol-4-yl-methylaminehydrochloride
- (1,2-oxazol-4-yl)methanamine hydrochloride
- 1,2-OXAZOL-4-YLMETHANAMINE HYDROCHLORIDE
- 847490-70-4
- A881733
- EN300-342675
- 4-Isoxazolemethanamine, hydrochloride (1:?)
- AS-36790
- 173850-71-0
- MFCD06738928
- F2199-0013
- SY211967
- 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1)
- ASVALZCMCJOEQG-UHFFFAOYSA-N
- 1,2-oxazol-4-ylmethanamine;hydrochloride
- AB28201
- 4-Isoxazolemethanamine Hydrochloride
- DTXSID40624188
- 1-(1,2-OXAZOL-4-YL)METHANAMINE HYDROCHLORIDE
- AKOS016007810
- 4-Isoxazolemethanamine, hydrochloride (1:1)
- SCHEMBL1394431
- Isoxazol-4-ylmethanaminehydrochloride
-
- MDL: MFCD06738928
- Inchi: InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H
- InChI Key: ASVALZCMCJOEQG-UHFFFAOYSA-N
- SMILES: C(C1=CON=C1)N.Cl
Computed Properties
- Exact Mass: 134.02500
- Monoisotopic Mass: 134.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 57.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.05000
- LogP: 1.63560
(1,2-oxazol-4-yl)methanamine hydrochloride Security Information
(1,2-oxazol-4-yl)methanamine hydrochloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1,2-oxazol-4-yl)methanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120757-1-5G |
(1,2-oxazol-4-yl)methanamine hydrochloride |
173850-71-0 | 97% | 5g |
¥ 11,781.00 | 2023-04-14 | |
Enamine | EN300-342675-2.5g |
(1,2-oxazol-4-yl)methanamine hydrochloride |
173850-71-0 | 95.0% | 2.5g |
$561.0 | 2025-03-18 | |
eNovation Chemicals LLC | D952629-250mg |
4-Isoxazolemethanamine, hydrochloride (1:1) |
173850-71-0 | 95% | 250mg |
$170 | 2024-06-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0233S-50mg |
C-Isoxazol-4-yl-methylamine hydrochloride |
173850-71-0 | 97% | 50mg |
¥1092.99 | 2025-01-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120757-1-100MG |
(1,2-oxazol-4-yl)methanamine hydrochloride |
173850-71-0 | 97% | 100MG |
¥ 693.00 | 2023-04-14 | |
eNovation Chemicals LLC | Y1127929-50mg |
C-Isoxazol-4-yl-methylamine hydrochloride |
173850-71-0 | 95% | 50mg |
$190 | 2024-07-28 | |
eNovation Chemicals LLC | D952629-50mg |
4-Isoxazolemethanamine, hydrochloride (1:1) |
173850-71-0 | 95% | 50mg |
$135 | 2023-09-04 | |
Life Chemicals | F2199-0013-10g |
1-(1,2-oxazol-4-yl)methanamine hydrochloride |
173850-71-0 | 95% | 10g |
$1900.0 | 2023-09-06 | |
TRC | I918495-50mg |
Isoxazol-4-ylmethanamine hydrochloride |
173850-71-0 | 50mg |
$ 70.00 | 2022-06-04 | ||
Chemenu | CM109572-1g |
Isoxazol-4-ylmethanamine hydrochloride |
173850-71-0 | 95% | 1g |
$430 | 2021-08-06 |
(1,2-oxazol-4-yl)methanamine hydrochloride Related Literature
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Pradipbhai D. Kalariya,Prinesh N. Patel,Mahesh Sharma,Prabha Garg,M. V. N. Kumar Talluri RSC Adv., 2015,5, 69273-69288
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
Additional information on (1,2-oxazol-4-yl)methanamine hydrochloride
Introduction to (1,2-oxazol-4-yl)methanamine hydrochloride (CAS No. 173850-71-0)
Compound (1,2-oxazol-4-yl)methanamine hydrochloride, identified by its CAS number 173850-71-0, is a significant chemical entity in the field of pharmaceutical research and development. This compound belongs to the oxazole derivative class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, featuring a 1,2-oxazol-4-yl moiety linked to an amine group, makes it a promising candidate for further investigation in medicinal chemistry.
The hydrochloride salt form of (1,2-oxazol-4-yl)methanamine enhances the solubility and stability of the compound, making it more suitable for various biochemical and pharmacological studies. The oxazole ring is a heterocyclic aromatic structure that often serves as a scaffold in drug design due to its ability to interact with biological targets in multiple ways. This includes hydrogen bonding, π-stacking interactions, and electrostatic interactions, which are crucial for the binding affinity and specificity of drug molecules.
In recent years, there has been a growing interest in oxazole derivatives as they exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The amine group in (1,2-oxazol-4-yl)methanamine hydrochloride provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological targets. This flexibility has led to numerous synthetic modifications and derivatization strategies aimed at optimizing pharmacological properties.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Current research indicates that oxazole derivatives can modulate various cellular pathways involved in disease progression. For instance, studies have shown that certain oxazole-based compounds can inhibit kinases and other enzymes that are overexpressed in cancer cells. Additionally, these derivatives have been explored for their ability to interact with DNA and RNA, potentially leading to applications in gene therapy and antisense drug development.
The synthesis of (1,2-oxazol-4-yl)methanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions are commonly used in the construction of the oxazole core structure. The subsequent introduction of the amine group and conversion to the hydrochloride salt are critical steps that ensure the final product's pharmacological efficacy.
The pharmacokinetic profile of (1,2-oxazol-4-yl)methanamine hydrochloride is another area of active investigation. Researchers are interested in understanding how this compound is absorbed, distributed, metabolized, and excreted by the body. These studies are essential for determining appropriate dosing regimens and identifying potential side effects. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to characterize the compound's metabolic pathways and interactions with biological systems.
Preclinical studies have provided valuable insights into the therapeutic potential of (1,2-oxazol-4-yl)methanamine hydrochloride. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. Furthermore, animal models have shown promising results regarding its anti-inflammatory effects. These findings support further clinical development efforts aimed at translating these preclinical successes into effective treatments for human diseases.
The regulatory landscape for new drug development plays a crucial role in advancing compounds like (1,2-oxazol-4-yl)methanamine hydrochloride into clinical trials. Compliance with Good Manufacturing Practices (GMP) and adherence to international guidelines ensures that the compound meets stringent quality standards before it can be tested in humans. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential for navigating these complex requirements and bringing new therapies to market efficiently.
Future directions in research on (1,2-oxazol-4-yl)methanamine hydrochloride include exploring its potential as a lead compound for drug discovery programs. By leveraging structure-based drug design principles and computational modeling techniques, scientists can identify analogs with improved pharmacological properties. Additionally, investigating novel synthetic routes may lead to more cost-effective production methods without compromising quality or yield.
In conclusion,(1(2)-oxazol(4)-yl)methanamine hydrochloride is a versatile chemical entity with significant potential in pharmaceutical applications Its unique structural features make it an attractive candidate for further research aimed at developing new therapeutic agents The ongoing investigations into its biological activities pharmacokinetics synthesis mechanisms provide a strong foundation for future advancements in medicinal chemistry
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